N-[2-(2-methoxyethylamino)phenyl]bicyclo[2.2.1]heptane-2-carboxamide
Description
N-[2-(2-methoxyethylamino)phenyl]bicyclo[221]heptane-2-carboxamide is a compound that features a bicyclo[221]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds with various functions
Properties
IUPAC Name |
N-[2-(2-methoxyethylamino)phenyl]bicyclo[2.2.1]heptane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-21-9-8-18-15-4-2-3-5-16(15)19-17(20)14-11-12-6-7-13(14)10-12/h2-5,12-14,18H,6-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIOVXPDWGBMKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=CC=CC=C1NC(=O)C2CC3CCC2C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyethylamino)phenyl]bicyclo[2.2.1]heptane-2-carboxamide can be achieved through various synthetic routes. One common method involves the formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyethylamino)phenyl]bicyclo[2.2.1]heptane-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the bicyclo[2.2.1]heptane scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
N-[2-(2-methoxyethylamino)phenyl]bicyclo[2.2.1]heptane-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyethylamino)phenyl]bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, as a selective antagonist for chemokine receptors, the compound binds to the receptor and inhibits its activation by chemokines, thereby blocking downstream signaling pathways involved in inflammation and cancer metastasis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclo[2.2.1]heptane derivatives, such as:
N,N′-diarylsquaramide CXCR2 selective antagonists: These compounds share a similar bicyclo[2.2.1]heptane scaffold and are studied for their anticancer properties.
N-substituted aminomethoxybicyclo[2.2.1]heptanols: These compounds exhibit antimicrobial activity and are used in lubricating oils.
Uniqueness
N-[2-(2-methoxyethylamino)phenyl]bicyclo[2.2.1]heptane-2-carboxamide is unique due to its specific substitution pattern and its potential as a selective chemokine receptor antagonist. This makes it a valuable compound for medicinal chemistry research and drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
